Higher Lipophilicity vs. Methyl and Unsubstituted Piperazines
The 4-butyl substituent significantly increases the compound's calculated logP to 1.44, compared to 0.30 for the 4-methyl analog (CAS 59325-11-0) and approximately 0.31 for the unsubstituted ethyl piperazine-1-carboxylate (CAS 120-43-4). This quantifiable difference in lipophilicity directly impacts membrane permeability and protein binding [1].
| Evidence Dimension | Calculated Partition Coefficient (logP) |
|---|---|
| Target Compound Data | logP = 1.44 (calculated) |
| Comparator Or Baseline | 4-Methyl analog (logP = 0.30); Unsubstituted analog (logP = 0.31) |
| Quantified Difference | ΔlogP ≈ 1.14 (vs. methyl); ΔlogP ≈ 1.13 (vs. unsubstituted) |
| Conditions | XLogP3-AA or similar computational prediction; no experimental measurement reported. |
Why This Matters
Higher lipophilicity predicts enhanced membrane penetration and altered distribution profiles, which is critical when selecting a piperazine scaffold for central nervous system (CNS) or intracellular target engagement studies.
- [1] PubChem. Ethyl 4-methylpiperazine-1-carboxylate. Compound Summary. CID 68286. XLogP3-AA = 0.3. View Source
